molecular formula C17H20FN3O2 B6957252 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide

Cat. No.: B6957252
M. Wt: 317.36 g/mol
InChI Key: ZIFNZROKQHCPKV-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a fluorophenyl group, an oxane ring, and an imidazole carboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-21-10-15(20-12-21)16(22)19-11-17(6-8-23-9-7-17)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFNZROKQHCPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving a suitable diol and an appropriate halogenating agent under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Attachment of the Imidazole Carboxamide Moiety: The final step involves coupling the oxane-fluorophenyl intermediate with an imidazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carboxamide group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can substitute the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitronium tetrafluoroborate, sulfuric acid.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide
  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide

Uniqueness

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methylimidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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